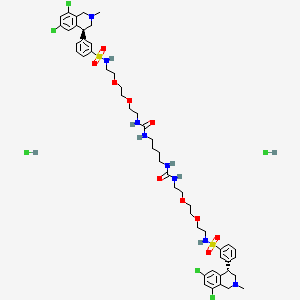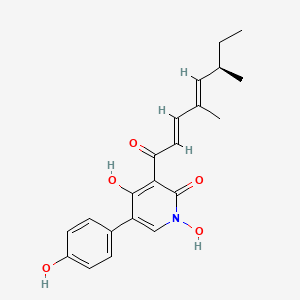
Tiol-PEG6-Alcohol
Descripción general
Descripción
Thiol-PEG6-Alcohol: is a polyethylene glycol (PEG)-based compound that contains a thiol group (-SH) and an alcohol group (-OH). It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Aplicaciones Científicas De Investigación
Chemistry: Thiol-PEG6-Alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting E3 ubiquitin ligases .
Biology: In biological research, Thiol-PEG6-Alcohol is used to modify proteins and peptides, enabling the study of protein-protein interactions and cellular signaling pathways .
Medicine: Thiol-PEG6-Alcohol is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of targeted therapies for diseases such as cancer.
Industry: In industrial applications, Thiol-PEG6-Alcohol is used in the production of bioconjugates and as a stabilizer in various formulations .
Mecanismo De Acción
- Its primary role is to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
- Storage conditions: Pure form at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Direcciones Futuras
While specific future directions for Thiol-PEG6-Alcohol are not mentioned in the retrieved papers, the use of thiol-containing drugs in general is a topic of ongoing research. These drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper . This suggests potential future directions in the development of new treatments using thiol-containing compounds like Thiol-PEG6-Alcohol.
Análisis Bioquímico
Biochemical Properties
Thiol-PEG6-Alcohol plays a crucial role in biochemical reactions as a part of PROTACs . It interacts with various enzymes and proteins, facilitating the degradation of target proteins . The nature of these interactions is largely dependent on the specific target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage .
Cellular Effects
In the context of cellular processes, Thiol-PEG6-Alcohol influences cell function by modulating the levels of specific proteins . This can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thiol-PEG6-Alcohol involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of Thiol-PEG6-Alcohol can change over time in laboratory settings. As a component of PROTACs, it contributes to the temporal control of protein degradation
Dosage Effects in Animal Models
The effects of Thiol-PEG6-Alcohol, as a part of PROTACs, can vary with different dosages in animal models
Metabolic Pathways
Thiol-PEG6-Alcohol is involved in the ubiquitin-proteasome pathway as a component of PROTACs . It interacts with various enzymes in this pathway, leading to the degradation of target proteins .
Transport and Distribution
The transport and distribution of Thiol-PEG6-Alcohol within cells and tissues are determined by the properties of the PROTACs it is a part of
Subcellular Localization
The subcellular localization of Thiol-PEG6-Alcohol is likely to be influenced by the target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiol-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with thiol-containing reagents. One common method involves the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods: In industrial settings, Thiol-PEG6-Alcohol is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds under controlled conditions. The process involves purification steps such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiol-PEG6-Alcohol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; aqueous or organic solvents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine; aqueous buffers.
Substitution: Alkyl halides; organic solvents like dichloromethane.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Thioethers.
Comparación Con Compuestos Similares
Thiol-PEG4-Alcohol: Contains a shorter PEG chain, resulting in different solubility and flexibility properties.
Thiol-PEG8-Alcohol: Contains a longer PEG chain, providing increased solubility and flexibility.
Thiol-PEG6-Acid: Contains a carboxylic acid group instead of an alcohol group, offering different reactivity and applications.
Uniqueness: Thiol-PEG6-Alcohol is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVCADZZSNWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773021 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194425-46-2 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















